p-Nitrophenyl phosphate magnesium salt
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Overview
Description
p-Nitrophenyl phosphate magnesium salt: is a chemical compound widely used in biochemical research and diagnostic applications. It is a derivative of p-nitrophenyl phosphate, a chromogenic substrate for phosphatase enzymes. When hydrolyzed by phosphatases, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color, making it useful in various assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenyl phosphate magnesium salt typically involves the reaction of p-nitrophenol with phosphoric acid in the presence of a magnesium salt. The reaction conditions often include a controlled pH and temperature to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve p-nitrophenol in an aqueous solution.
- Add phosphoric acid to the solution.
- Introduce a magnesium salt (e.g., magnesium chloride) to the mixture.
- Adjust the pH to around 7-8.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by precipitation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
- Large-scale mixing of p-nitrophenol and phosphoric acid.
- Addition of magnesium salts in controlled environments.
- Use of automated systems to monitor and adjust pH and temperature.
- Efficient isolation and purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl phosphate magnesium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. The hydrolysis results in the formation of p-nitrophenol and inorganic phosphate .
Common Reagents and Conditions:
Reagents: Phosphatase enzymes (e.g., alkaline phosphatase, acid phosphatase).
Major Products:
p-Nitrophenol: A yellow-colored compound that can be measured spectrophotometrically.
Inorganic Phosphate: Released during the hydrolysis reaction.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to measure phosphatase activity.
- Employed in the development of enzyme inhibitors and activators .
Biology:
- Utilized in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific antigens or antibodies.
- Applied in histochemistry to visualize enzyme activity in tissue samples .
Medicine:
- Used in diagnostic assays to measure enzyme levels in biological fluids, aiding in the diagnosis of various diseases.
- Employed in drug development to screen for potential therapeutic agents targeting phosphatases .
Industry:
- Applied in quality control processes to ensure the activity of enzyme-based products.
- Used in the production of diagnostic kits and reagents .
Mechanism of Action
The mechanism of action of p-nitrophenyl phosphate magnesium salt involves its hydrolysis by phosphatase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The reaction can be summarized as follows:
- The enzyme binds to the substrate (this compound).
- The enzyme’s active site facilitates the cleavage of the phosphate group.
- p-Nitrophenol and inorganic phosphate are released as products .
Comparison with Similar Compounds
p-Nitrophenyl phosphate disodium salt: Another commonly used substrate for phosphatase assays.
p-Nitrophenyl phosphate dipotassium salt: Similar in function but with different cationic components
Uniqueness:
- The presence of magnesium ions in p-nitrophenyl phosphate magnesium salt can enhance the stability and solubility of the compound.
- It may offer improved performance in specific assays compared to other salts due to the role of magnesium as a cofactor in many enzymatic reactions .
Properties
Molecular Formula |
C6H4MgNO6P |
---|---|
Molecular Weight |
241.38 g/mol |
IUPAC Name |
magnesium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+2/p-2 |
InChI Key |
ZKQFFJINYSGALM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
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